

Molecular biology of Tomato spotted wilt virus

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Molecular Biology of the Tomato Spotted Wilt Virus

Introduction

The Tomato spotted wilt virus (TSWV) is the type species of the Orthospovirus genus, the sole plant-infecting genus within the Tospoviridae family.^{[1][2]} TSWV is a globally distributed and economically significant plant pathogen, renowned for its exceptionally broad host range, which encompasses over 1,000 plant species, including critical agricultural crops like tomatoes, peppers, and peanuts.^{[1][3]} Its devastating impact ranks it among the top 10 most economically important plant viruses worldwide.^[1] The virus is transmitted in a persistent, circulative, and propagative manner by several species of thrips, with the western flower thrips (*Frankliniella occidentalis*) being the most prominent vector.^{[3][4]} This guide provides a detailed examination of the molecular architecture, genetic function, and host interaction strategies of TSWV.

Taxonomy:

- Realm: Riboviria
- Kingdom: Orthornavirae
- Phylum: Negarnaviricota
- Order: Bunyavirales
- Family: Tospoviridae

- Genus:Orthotospovirus
- Species:Orthotospovirus tomatomaculae[3][5]

Virion and Genome Structure

Virion Morphology

TSWV virions are quasi-spherical, enveloped particles with a diameter ranging from 80 to 120 nanometers.[1][5] A key feature, uncommon among plant viruses, is the presence of a host-derived lipid bilayer envelope.[5][6] Embedded within this envelope are viral glycoproteins, Gn and Gc, which form surface projections.[7][8] Internally, the viral genome is not naked but is encapsidated by the nucleocapsid (N) protein, forming ribonucleoprotein (RNP) complexes. These RNPs, along with the viral polymerase, constitute the core of the virion.[5][9]

Genomic Organization

The TSWV genome is composed of three single-stranded RNA (ssRNA) segments designated Large (L), Medium (M), and Small (S) based on their decreasing size.[6][7] The L RNA has a negative-sense polarity, while the M and S segments employ an ambisense coding strategy, meaning they contain open reading frames (ORFs) on both the viral (vRNA) and viral-complementary (vcRNA) strands.[2][6] The terminal sequences of each RNA segment are partially complementary, allowing the strands to form stable panhandle or pseudocircular structures, which are important for transcription and replication.[7]

Quantitative Genomic and Proteomic Data

The following tables summarize the key quantitative data for the TSWV genome and its encoded proteins.

Table 1: TSWV Genomic RNA Segments

RNA Segment	Size (nucleotides)	Coding Strategy
Large (L)	~8,897 - 8,900	Negative-sense[3][6][10][11]
Medium (M)	~4,821	Ambisense[6][12]
Small (S)	~2,916	Ambisense[6][12]

Table 2: TSWV Encoded Proteins and Functions

Protein	Encoded by	Predicted Molecular Weight (kDa)	Primary Function(s)
L (RdRp)	L RNA	~331.5	RNA-dependent RNA polymerase; viral replication and transcription.[11][13]
Gn/Gc	M RNA	G1: ~78, G2: ~54	Glycoproteins; thrips transmission, virion assembly.[1][8]
NSm	M RNA	~33.6	Non-structural movement protein; facilitates cell-to-cell movement.[1][12][14]
N	S RNA	~29	Nucleocapsid protein; RNA encapsidation, RNP formation.[8][9]
NSs	S RNA	~52.4	Non-structural protein; RNA silencing suppressor, avirulence determinant.[1][15]

Viral Gene Products and Their Functions

L Segment: RNA-Dependent RNA Polymerase (RdRp)

The L RNA segment contains a single large ORF on the complementary strand that encodes the viral RNA-dependent RNA polymerase (RdRp), also known as the L protein.[\[11\]](#)[\[12\]](#) This multifunctional enzyme is essential for both viral genome replication and the transcription of viral mRNAs.[\[5\]](#)[\[13\]](#) The TSWV RdRp initiates transcription through a "cap-snatching" mechanism, where it cleaves the 5' capped ends from host mRNAs and uses them as primers for viral mRNA synthesis.[\[16\]](#)[\[17\]](#)

M Segment: Glycoproteins (Gn/Gc) and Movement Protein (NSm)

The M RNA uses an ambisense strategy to encode two proteins. The precursor for the glycoproteins (Gn and Gc) is encoded on the viral complementary strand, while the non-structural movement protein (NSm) is encoded on the viral strand.[\[6\]](#)[\[18\]](#)

- Glycoproteins (Gn/Gc): These proteins are embedded in the viral envelope and are crucial for the virus to be acquired and transmitted by thrips vectors.[\[5\]](#) Mutants lacking an intact envelope and its associated glycoproteins can still infect plants through mechanical inoculation but lose their ability to be transmitted by insects.[\[19\]](#) The glycoproteins accumulate in the Golgi apparatus during viral maturation.[\[20\]](#)
- NSm Protein: This non-structural protein is the viral movement protein (MP).[\[21\]](#)[\[22\]](#) It facilitates the transport of viral RNP complexes from an infected cell to adjacent healthy cells through plasmodesmata, the channels connecting plant cells.[\[14\]](#)[\[23\]](#) NSm achieves this by forming tubular structures that penetrate plasmodesmata.[\[23\]](#) It interacts directly with the N protein to recognize and transport the viral nucleocapsids.[\[23\]](#)[\[24\]](#) NSm is also recognized as an avirulence (Avr) determinant by plants carrying the Sw-5 resistance gene, triggering a hypersensitive defense response.[\[25\]](#)[\[26\]](#)

S Segment: Nucleocapsid Protein (N) and Silencing Suppressor (NSs)

The S RNA is also ambisense. It encodes the nucleocapsid (N) protein from the viral complementary strand and the non-structural protein NSs from the viral strand.[\[5\]](#)[\[9\]](#)

- **N Protein:** The N protein is the primary structural component of the virus after the glycoproteins. Its main function is to encapsidate the viral RNA segments, forming protective ribonucleoprotein (RNP) complexes.[9][27] These RNPs are the functional templates for both transcription and replication by the RdRp.[9] The N protein binds single-stranded RNA non-specifically and oligomerizes to coat the entire genome.[9][23]
- **NSs Protein:** This non-structural protein is a potent viral suppressor of RNA silencing (VSR). [15][28] RNA silencing is a major antiviral defense mechanism in plants. The NSs protein counteracts this defense by binding to both long double-stranded RNA and small interfering RNAs (siRNAs), thereby preventing the host machinery from targeting and degrading viral RNA.[12][15] NSs is also essential for persistent infection and transmission by thrips vectors. [1] In certain host plants, like peppers carrying the Tsw resistance gene, NSs acts as the avirulence determinant that triggers the plant's defense response.[15][29]

The TSWV Replication Cycle

The replication of TSWV is a complex process occurring within the cytoplasm of host cells. It involves entry, primary transcription, translation, genome replication, secondary transcription, assembly, and maturation.

- **Entry and Uncoating:** The virus enters the plant cell, typically through feeding wounds caused by a thrips vector. The viral envelope fuses with a host membrane, releasing the RNP complexes into the cytoplasm.
- **Primary Transcription:** The viral RdRp associated with the RNPs initiates transcription. Using the "cap-snatching" mechanism, it produces viral mRNAs from the negative-sense L RNA and the ambisense M and S RNAs.[16]
- **Translation:** Host cell ribosomes translate the viral mRNAs into viral proteins, including the RdRp, N, NSm, NSs, and the Gn/Gc glycoproteins.[6]
- **Genome Replication:** The newly synthesized RdRp and N proteins facilitate genome replication. The genomic vRNAs are used as templates to create full-length complementary vcRNA strands. These vcRNAs then serve as templates for the synthesis of new progeny vRNAs. Continuous encapsidation of the nascent RNA by the N protein is required throughout this process.[9]

- **Assembly and Maturation:** The glycoproteins Gn and Gc are trafficked through the endoplasmic reticulum and accumulate in the Golgi apparatus.[19][20] Progeny RNPs (newly formed vRNA-N-RdRp complexes) move to the Golgi and are wrapped by Golgi membranes containing the viral glycoproteins.[20] This process involves budding into the Golgi cisternae, leading to the formation of mature, enveloped virions.[20]
- **Cell-to-Cell Movement:** For local spread, the non-enveloped RNP complexes are directed to plasmodesmata by the NSm protein, which forms tubules to facilitate their passage into adjacent cells.[23][30]

Host-Virus Interactions and Signaling

TSWV engages in a complex molecular interplay with its host, primarily focused on subverting plant defense mechanisms.

Suppression of RNA Silencing

The primary defense against viruses in plants is RNA interference (RNAi) or silencing. The plant's Dicer-like (DCL) enzymes cleave viral double-stranded RNA replication intermediates into small interfering RNAs (siRNAs). These siRNAs are loaded into the RNA-induced silencing complex (RISC), which then targets and degrades viral RNA.

The TSWV NSs protein is a key counter-defense factor. It functions as a potent suppressor of this pathway.[28] NSs binds to both long dsRNA and siRNA duplexes, effectively sequestering them and preventing their entry into the RNAi pathway.[12][15] This action protects the viral genome from targeted degradation, allowing the infection to establish and spread.

Interaction with Phytohormone Signaling Pathways

TSWV infection significantly modulates host phytohormone signaling pathways, particularly those mediated by jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense against pathogens and insects.

- **Jasmonic Acid (JA) Pathway:** The JA pathway is critical for defense against herbivorous insects like thrips. Studies have shown that TSWV infection can suppress the JA pathway in the host plant.[31] This suppression makes the infected plant more susceptible to thrips, which in turn benefits the virus by enhancing the fitness and reproductive rate of its vector.

[31][32] The NSs protein has been shown to directly interfere with key regulators of the JA pathway.[32]

- Salicylic Acid (SA) Pathway: The SA pathway is primarily involved in defense against biotrophic pathogens. The interaction between TSWV and the SA pathway is complex, but evidence suggests the virus modulates this pathway to facilitate its own replication and spread.[31] There is often an antagonistic crosstalk between the SA and JA pathways; suppression of one can lead to the activation of the other.[31]

Experimental Protocols

Reproducible experimental procedures are critical for studying TSWV. The following are methodologies for key experiments frequently cited in TSWV research.

Mechanical Inoculation of TSWV

This protocol is used to infect plants in a controlled laboratory setting, bypassing the need for thrips vectors.

- Objective: To transmit TSWV from infected to healthy plants mechanically.
- Materials:
 - TSWV-infected leaf tissue showing clear symptoms.
 - Healthy young test plants (e.g., *Nicotiana benthamiana*, tomato).
 - Inoculation buffer: 0.1 M potassium phosphate buffer (pH 7.0), 0.2% (w/v) sodium sulfite. [33]
 - Abrasive: Carborundum powder (600 mesh).[33]
 - Mortar and pestle, sterile cotton swabs.
- Procedure:
 - Chill the mortar and pestle on ice.
 - Weigh 1 gram of infected leaf tissue and place it in the chilled mortar.

- Add 10 mL of ice-cold inoculation buffer and a small amount of carborundum powder.[33]
- Grind the tissue thoroughly to create a homogenous slurry (inoculum).
- Lightly dust the leaves of the healthy test plants with carborundum powder.
- Dip a cotton swab into the inoculum and gently rub the surface of the dusted leaves, applying enough pressure to create microscopic wounds without destroying the tissue.
- After 5-10 minutes, gently rinse the inoculated leaves with water to remove excess buffer and carborundum.
- Maintain the plants in a controlled environment (25-28°C) and monitor for symptom development over the next 7-14 days.

Total RNA Extraction and RT-PCR for TSWV Detection

This protocol is used to detect the presence of viral RNA in plant or thrips tissue.

- Objective: To confirm TSWV infection by amplifying a specific region of the viral genome.
- Materials:
 - Plant leaf tissue or individual thrips.
 - RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
 - Reverse transcriptase enzyme.
 - Taq DNA polymerase.
 - Primers specific to a TSWV gene (the N gene is commonly used).[10]
 - dNTPs, reaction buffers.
 - Thermal cycler.
 - Agarose gel electrophoresis equipment.

- Procedure:
 - RNA Extraction: Extract total RNA from the sample tissue following the manufacturer's protocol for the chosen kit.[\[34\]](#) Quantify the RNA and assess its purity using a spectrophotometer.
 - cDNA Synthesis (Reverse Transcription):
 - In a sterile tube, combine ~1 µg of total RNA, a reverse primer specific to the target viral RNA, and dNTPs.
 - Incubate at 65°C for 5 minutes, then place on ice.
 - Add reverse transcription buffer and reverse transcriptase enzyme.
 - Incubate at 42°C for 60 minutes to synthesize the complementary DNA (cDNA), followed by an enzyme inactivation step at 70°C for 10 minutes.[\[10\]](#)
 - PCR Amplification:
 - In a new PCR tube, combine a portion of the cDNA product, forward and reverse primers for the target gene, Taq DNA polymerase, PCR buffer, and dNTPs.
 - Perform PCR in a thermal cycler with the following typical parameters:
 - Initial denaturation: 95°C for 5 minutes.
 - 35 cycles of: 94°C for 60s (denaturation), 58°C for 60s (annealing), 72°C for 60s (extension).[\[10\]](#)
 - Final extension: 72°C for 10 minutes.[\[10\]](#)
 - Analysis: Analyze the PCR product by running it on a 1% agarose gel. The presence of a band of the expected size indicates a positive TSWV infection.

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- To cite this document: BenchChem. [Molecular biology of Tomato spotted wilt virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426950#molecular-biology-of-tomato-spotted-wilt-virus]

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